molecular formula C8H9FO2 B3240552 2-(3-Fluorophenoxy)ethanol CAS No. 143915-17-7

2-(3-Fluorophenoxy)ethanol

Cat. No.: B3240552
CAS No.: 143915-17-7
M. Wt: 156.15 g/mol
InChI Key: KWYLHZORYOLQRF-UHFFFAOYSA-N
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Description

2-(3-Fluorophenoxy)ethanol is an organic compound with the molecular formula C8H9FO2 It is a derivative of phenoxyethanol, where a fluorine atom is substituted at the third position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Fluorophenoxy)ethanol can be synthesized through several methods. One common approach involves the reaction of 3-fluorophenol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained below the boiling point of the reaction mixture to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of phenolate and monohalohydrin. The phenolate is reacted with monohalohydrin at controlled temperatures to produce the desired product. This method is advantageous due to its scalability and the high purity of the resulting compound .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenoxy)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3-fluorobenzaldehyde or 3-fluorobenzoic acid, while reduction can produce various alcohol derivatives .

Scientific Research Applications

2-(3-Fluorophenoxy)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenoxy)ethanol involves its interaction with specific molecular targets. It can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. The presence of the fluorine atom enhances its reactivity and stability, making it a valuable compound in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

    Phenoxyethanol: The parent compound, lacking the fluorine substitution.

    2-(4-Fluorophenoxy)ethanol: Similar structure but with the fluorine atom at the fourth position.

    2-(2-Fluorophenoxy)ethanol: Fluorine atom at the second position.

Uniqueness

2-(3-Fluorophenoxy)ethanol is unique due to the specific positioning of the fluorine atom, which imparts distinct chemical properties.

Properties

IUPAC Name

2-(3-fluorophenoxy)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,10H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYLHZORYOLQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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